2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Description
This compound is a polyfluorinated biphenyl derivative featuring a carboxylic acid group at position 3 and a hydroxyl group at position 4 of the biphenyl scaffold. The pentafluoro substitution (2',3',4',5',6') on the distal phenyl ring introduces strong electron-withdrawing effects, significantly altering its physicochemical properties, including acidity, solubility, and lipophilicity. Such modifications are often leveraged in medicinal chemistry to enhance metabolic stability and target binding affinity .
Properties
Molecular Formula |
C13H5F5O3 |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H5F5O3/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(19)5(3-4)13(20)21/h1-3,19H,(H,20,21) |
InChI Key |
HLFNTBOBHLRCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the direct fluorination of biphenyl derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of fluorinated precursors and optimized reaction conditions can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Diflunisal (2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid)
Structural Differences : Diflunisal has only two fluorine atoms at positions 2' and 4', compared to the pentafluoro substitution in the target compound.
Key Properties :
- Molecular Weight : 250.2 g/mol vs. 304.2 g/mol (pentafluoro analog).
- Acidity : The hydroxyl group (pKa ~3.5) and carboxylic acid (pKa ~2.8) in diflunisal are less acidic than those in the pentafluoro analog due to fewer electron-withdrawing fluorines .
- Biological Activity: Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX). The reduced fluorine count likely contributes to its lower metabolic stability compared to the pentafluoro derivative .
4-(4-(tert-Butylbenzamido)-6-chloro-[1,1'-biphenyl]-3-carboxylic Acid (Compound 4f)
Structural Differences : Features a bulky tert-butylbenzamido group and a chlorine substituent instead of fluorines.
Key Properties :
4',5-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic Acid
Structural Differences : Contains two fluorines (4',5') and a methyl group (3') instead of full fluorination.
Key Properties :
3′,4′-Dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-carboxamide (Compound 24)
Structural Differences : Dichloro substitution and a sulfonamide group instead of hydroxyl/carboxylic acid.
Key Properties :
- Target Affinity : Acts as a P2Y14 receptor antagonist (Ki <10 nM), highlighting how halogenation and sulfonamide groups modulate receptor binding .
- Stability : The dichloro derivative’s half-life in plasma is shorter than fluorinated analogs due to lower metabolic resistance .
Key Research Findings
Fluorination Impact : The pentafluoro substitution enhances acidity (lower pKa) and metabolic stability compared to diflunisal and dichloro analogs, making it a candidate for prolonged therapeutic action .
Biological Activity Trends : Bulky substituents (e.g., tert-butyl in Compound 4f) improve target binding but reduce solubility, whereas fluorination balances lipophilicity and polarity .
Synthetic Challenges : Introducing five fluorines requires advanced fluorination techniques (e.g., Balz-Schiemann reaction), unlike the Suzuki coupling used for methyl/chloro analogs .
Biological Activity
2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound notable for its unique structural features, including five fluorine atoms and a carboxylic acid group. This compound's biological activity has garnered attention in various fields, including medicinal chemistry and material science. The presence of fluorine enhances lipophilicity and metabolic stability, while the carboxylic acid group facilitates interactions with biological targets.
- Molecular Formula: C13H5F5O2
- Molecular Weight: 288.17 g/mol
- IUPAC Name: 4-(2,3,4,5,6-pentafluorophenyl)benzoic acid
- Canonical SMILES: C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O
The biological activity of 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid is primarily influenced by:
- Fluorine Atoms: Increase lipophilicity and stability.
- Carboxylic Acid Group: Facilitates hydrogen bonding and ionic interactions with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that similar fluorinated compounds can induce apoptosis in cancer cells. For instance:
- Cytotoxicity Studies: The compound demonstrates cytotoxic effects against various cancer cell lines. A related study found that compounds with similar structural features exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .
Antioxidant Properties
Fluorinated compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.
Anti-inflammatory Effects
The presence of carboxylic acid groups in similar compounds has been associated with anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
- Study on Fluorinated Aromatic Compounds:
- Comparative Analysis:
Comparison of Biological Activities
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2',3',4',5',6'-Pentafluoro-4-hydroxy... | 0.65 | Anticancer (MCF-7) |
| 2,3,4,5-Tetrafluorobenzoic Acid | 1.93 | Anticancer (MCF-7) |
| 2,3,4,5-Pentafluorophenylacetic Acid | 0.48 | Anticancer (HCT-116) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
